molecular formula C21H23N7O3S2 B2486136 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 476482-58-3

1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B2486136
CAS No.: 476482-58-3
M. Wt: 485.58
InChI Key: WODOKCHZVUDSNM-UHFFFAOYSA-N
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Description

The compound 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a structurally complex molecule featuring a purine core fused with a piperidine-carboxamide moiety and a benzo[d]thiazole-thioethyl substituent. The benzo[d]thiazole group, known for its electron-rich aromatic system, could contribute to π-π stacking interactions or influence metabolic stability . Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperidine derivatives) are associated with antimicrobial, anti-inflammatory, and chemokine-modulating activities .

Properties

IUPAC Name

1-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3S2/c1-26-17-15(18(30)25-20(26)31)28(19(24-17)27-8-6-12(7-9-27)16(22)29)10-11-32-21-23-13-4-2-3-5-14(13)33-21/h2-5,12H,6-11H2,1H3,(H2,22,29)(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOKCHZVUDSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-58-3
Record name 1-{7-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide , designated by CAS number 476482-58-3 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N7O3S2C_{21}H_{23}N_{7}O_{3}S_{2} with a molecular weight of 485.58 g/mol . The structure incorporates multiple pharmacophores, including a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The presence of the benzothiazole moiety enhances the anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzothiazole and purine components can significantly affect biological activity:

  • Benzothiazole Substituents : Variations in substituents on the benzothiazole ring can enhance or diminish anticancer activity. For instance, compounds with halogen substitutions have shown improved potency against certain cancer cell lines .
  • Piperidine Moiety : The piperidine ring contributes to the overall lipophilicity and binding affinity of the compound to target proteins, which is critical for its pharmacological effects .

Biological Activity Data

A summary of biological activities and IC50 values for related compounds is provided below:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer (MCF-7)5.0
Compound BAnti-inflammatory10.0
Compound CAntitubercular8.5

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : A study evaluated the anticancer potential of benzothiazole derivatives against MCF-7 cells, revealing that specific modifications led to enhanced cytotoxicity compared to standard treatments such as cisplatin .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant inhibition of COX enzymes and subsequent reduction in inflammatory markers in vitro.
  • Antitubercular Activity : Recent research highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, with certain compounds exhibiting low MIC values indicating potent antitubercular activity .

Chemical Reactions Analysis

Thioether Reactivity

The benzo[d]thiazol-2-ylthioethyl group is prone to:

  • Oxidation : Conversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under mild oxidizing agents (e.g., H₂O₂, meta-chloroperbenzoic acid) .

  • Nucleophilic Substitution : Displacement by amines or thiols under basic conditions, observed in thiadiazole-thioether analogs .

Table 2: Thioether Reaction Pathways

Reaction TypeConditionsProductsSource Reference
OxidationH₂O₂, CH₃COOH, RTSulfoxide/sulfone derivatives
SubstitutionK₂CO₃, DMF, nucleophile (e.g., NH₃)Thiol or amine-modified analogs

Purine Core Reactivity

The 2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl core participates in:

  • Reduction : Electrochemical or enzymatic reduction of carbonyl groups, as demonstrated in nitroimidazole derivatives .

  • Electrophilic Substitution : Modification at the C-8 position via halogenation or alkylation .

Carboxamide Stability and Hydrolysis

The piperidine-4-carboxamide group is generally stable but undergoes:

  • Acidic/Basic Hydrolysis : Cleavage to piperidine-4-carboxylic acid under strong acids (e.g., HCl) or bases (e.g., NaOH) .

Electrochemical Behavior

Cyclic voltammetry studies on nitroheterocycles (e.g., ) suggest that the purine core’s dioxo groups may exhibit reduction potentials comparable to nitroimidazoles (−500 mV to −1,400 mV vs. Ag/AgCl). This implies potential bioactivation via enzymatic reduction, analogous to pretomanid’s mechanism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
1-(7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide Purine Benzo[d]thiazole-thioethyl, piperidine-4-carboxamide Not reported Not reported Hypothesized kinase modulation (purine core)
1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide Purine 3-Methylbenzyl, piperidine-4-carboxamide Calculated: ~455.5 Not reported Structural analog with lipophilic benzyl group; potential enhanced membrane permeability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Cyano, nitro, phenethyl 550.5 243–245 Moderate yield (51%); polar nitro group may limit bioavailability
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Benzyl, nitro, cyano 552.5 215–217 Lower yield (55%); nitro group may confer redox activity

Key Differences and Implications

Core Structure and Substituent Effects

  • Purine vs. Imidazopyridine Cores: The target compound’s purine core may target nucleotide-binding proteins (e.g., kinases), whereas imidazopyridine derivatives (–3) lack this specificity but exhibit diverse reactivity due to nitro/cyano groups .
  • Substituent Chemistry : The benzo[d]thiazole-thioethyl group in the target compound offers sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding), contrasting with the 3-methylbenzyl group in ’s analog, which prioritizes hydrophobicity .

Physicochemical Properties

  • Solubility: The piperidine-4-carboxamide group in the target compound and ’s analog may enhance water solubility compared to nitro/cyano-substituted imidazopyridines (–3), which are more lipophilic .

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